molecular formula C14H21NO2 B1466824 Tert-butyl 3-(3-amino-2-methylphenyl)propanoate CAS No. 1191413-21-4

Tert-butyl 3-(3-amino-2-methylphenyl)propanoate

Cat. No.: B1466824
CAS No.: 1191413-21-4
M. Wt: 235.32 g/mol
InChI Key: RUMVTWYVXOGMIP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-amino-2-methylphenyl)propanoate: . Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances

Properties

IUPAC Name

tert-butyl 3-(3-amino-2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10-11(6-5-7-12(10)15)8-9-13(16)17-14(2,3)4/h5-7H,8-9,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMVTWYVXOGMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-amino-2-methylphenyl)propanoate typically involves the esterification of 3-(3-amino-2-methylphenyl)propanoic acid with tert-butanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity, often employing advanced separation techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(3-amino-2-methylphenyl)propanoate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro ester.

  • Reduction: The nitro group, if present, can be reduced to an amine, yielding a different amine ester.

  • Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Nitro ester derivatives.

  • Reduction: Amine ester derivatives.

  • Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(3-amino-2-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex molecules. Its ester functionality makes it a versatile building block for the construction of larger organic compounds.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and proteases. It can also serve as a probe to investigate metabolic pathways in living organisms.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural similarity to certain bioactive molecules makes it a candidate for drug design and synthesis.

Industry: In the industrial sector, this compound can be used as a precursor in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-(3-amino-2-methylphenyl)propanoate exerts its effects depends on its specific application. For example, in enzyme studies, it may act as a substrate that is cleaved by esterases, releasing tert-butanol and 3-(3-amino-2-methylphenyl)propanoic acid. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 2-amino-3-methylphenylcarbamate: This compound is structurally similar but contains a carbamate group instead of an ester group.

  • 4-Amino-1-tert-butyl-3-(3-methylbenzyl)pyrazolo[3,4-d]pyrimidine: Another structurally related compound with a pyrazolo[3,4-d]pyrimidine core.

Uniqueness: Tert-butyl 3-(3-amino-2-methylphenyl)propanoate is unique in its combination of the tert-butyl group and the amino-substituted phenyl ring, which imparts specific chemical and physical properties that are distinct from other similar compounds.

Biological Activity

Tert-butyl 3-(3-amino-2-methylphenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C13H19N1O2C_{13}H_{19}N_{1}O_{2}, features a tert-butyl group attached to a propanoate moiety, which is further substituted with a 3-amino-2-methylphenyl group. This specific structure contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : The presence of the amino group may facilitate interactions with receptors, influencing signaling pathways related to growth and survival.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound demonstrates varying degrees of toxicity against different cancer cell lines. For example:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

These values indicate that the compound has a potent effect on certain cancer types, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

  • Study on Structural Analogues : A study investigated the structure-activity relationship (SAR) of various analogues of this compound, revealing that modifications in the amino group significantly affect biological activity. Compounds with larger or more hydrophobic groups exhibited enhanced cytotoxicity against tumor cells .
  • In Vivo Studies : Animal model studies demonstrated that administration of this compound resulted in reduced tumor size in xenograft models of breast cancer, suggesting its potential as an effective therapeutic agent.
  • Mechanistic Insights : Further mechanistic studies indicated that the compound may induce oxidative stress in cancer cells, leading to increased apoptosis rates. This was evidenced by elevated levels of reactive oxygen species (ROS) and subsequent activation of stress response pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.